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Compound of Interest
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Cat. No.: B084514

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and professionals working on the formation of
nickel silicide (NiSi) and the suppression of the high-resistivity nickel disilicide (NiSiz) phase.

Troubleshooting Guide

This guide addresses common issues encountered during nickel silicide formation experiments.
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Problem

Potential Causes

Recommended Solutions

High Sheet Resistance After

Annealing

1. Formation of NiSiz:
Annealing at temperatures
typically above 600-750°C can
lead to the nucleation and
growth of the high-resistivity
NiSiz phase.[1][2] 2.
Incomplete NizSi to NiSi
Transformation: Insufficient
thermal budget (temperature or
time) may result in the
presence of the higher-
resistivity NizSi phase.[3] 3.
Film Agglomeration: At higher
temperatures, thin NiSi films
can agglomerate, leading to
increased sheet resistance.
Thinner films are less thermally
stable.[2] 4. Oxidation: A native
oxide on the silicon surface
before nickel deposition or
oxidation of the nickel layer
can impede the silicidation

reaction.[4]

1. Optimize Annealing
Parameters: Use a two-step
rapid thermal processing
(RTP) anneal. The first step at
a lower temperature (e.g., 270-
350°C) forms Ni-rich silicides,
followed by a selective etch of
unreacted Ni, and a second
higher temperature step (e.g.,
400-600°C) to form the low-
resistivity NiSi phase.[3][5][6]
Reducing the RTP duration
can significantly increase the
NiSi to NiSiz transition
temperature.[7] 2. Ensure
Complete Transformation:
Characterize the silicide
phases using techniques like
X-ray Diffraction (XRD) to
confirm the full conversion to
NiSi after the second
annealing step. Adjust
annealing time and
temperature accordingly. 3.
Control Film Thickness and
Annealing: For very thin films,
use the lowest possible
thermal budget that still
achieves full NiSi formation.
Consider using alloying
elements to improve thermal
stability.[2] 4. Surface
Preparation: Perform a pre-
deposition clean of the silicon
substrate to remove the native

oxide. A TiN capping layer can
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prevent oxidation of the Ni film

during annealing.[5][6]

Premature Formation of NiSiz

at Low Temperatures

1. Thin Nickel Films: Very thin
nickel films (e.g., < 10 nm) can
promote the formation of NiSiz
at unexpectedly low
temperatures.[8][9] 2. Alloying
Elements (Co, Fe): The
addition of certain elements
like Cobalt (Co) or Iron (Fe)
can lower the NiSiz formation
temperature by over 200°C
due to mixing entropy effects.
[10] 3. Substrate
Orientation/Contamination:
The crystallographic
orientation of the silicon and
surface contaminants can
influence silicide phase
formation.[6][11]

1. Optimize Ni Thickness:
Carefully control the initial
nickel thickness. For
processes sensitive to NiSiz
formation, a slightly thicker
initial Ni film might be more
stable, though this needs to be
balanced with silicon
consumption constraints.[8] 2.
Alloy Selection: Avoid Co and
Fe if low-temperature NiSiz
formation is a concern.
Instead, use alloying elements
known to suppress NiSiz
formation, such as Platinum
(Pt).[12] 3. Substrate Control:
Ensure proper cleaning and
preparation of the Si substrate.
Be aware that different crystal
faces can affect silicide

formation.[11]

Poor Film Morphology and

Agglomeration

1. High Annealing
Temperatures: As mentioned,
high temperatures cause
agglomeration, where the
silicide film breaks up into
islands. This is more severe for
thinner films.[2] 2. Stress
Effects: Mismatched thermal
expansion coefficients and
intrinsic stresses can

contribute to film instability.

1. Lower Thermal Budget: Use
the minimum annealing
temperature and time required
for NiSi formation. Short-time
annealing can suppress
agglomeration.[7] 2. Alloying
for Stability: Incorporating
elements like Tungsten (W),
Tantalum (Ta), or Titanium (Ti)
can improve the morphological
stability of the NiSi film.[13]
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Frequently Asked Questions (FAQSs)

Q1: What is the typical process for forming low-resistivity NiSi while avoiding NiSi2?

Al: A widely used method is a two-step rapid thermal processing (RTP) approach. The first
RTP step is performed at a low temperature (e.g., 300-350°C) to form Ni-rich silicides (like
Ni2Si). This is followed by a selective wet etch to remove the unreacted nickel. A second RTP
step at a higher temperature (e.g., 400-600°C) is then used to transform the Ni-rich silicide into
the desired low-resistivity NiSi phase. This process helps to control the reaction and prevent
the overshoot to the high-resistivity NiSiz phase which typically forms at temperatures above
700°C.[6]

Q2: How does the initial nickel film thickness affect NiSiz formation?

A2: The initial nickel thickness is a critical parameter. Thinner Ni films tend to be less thermally
stable and can lead to the formation of NiSiz at lower temperatures.[2][8] For instance, a 7 nm
thick nickel layer can lead to different phase transition kinetics compared to a 14 nm layer
under the same annealing conditions.[8] Therefore, controlling the deposited Ni thickness is
crucial for process repeatability and for suppressing premature NiSiz nucleation.

Q3: Can alloying elements help in suppressing NiSi> formation?
A3: Yes, alloying the nickel film is a very effective strategy.

e Platinum (Pt): Adding a small amount of Pt is a well-established method to increase the
thermal stability of NiSi. Pt addition raises the nucleation temperature of NiSiz, suppressing
its formation.[12] This is thought to be due to an increase in the interfacial stress between a
Ni-adamantane precursor structure and the silicon substrate, which inhibits the formation of
NiSi2.[12]

e Tungsten (W), Titanium (Ti), Tantalum (Ta): These high-melting-point metals can also
improve the morphological stability of the NiSi film, though they might slightly increase the
sheet resistance compared to pure NiSi.[13]

e Cobalt (Co) and Iron (Fe): In contrast, alloying with Co or Fe has been shown to decrease
the stability of the NiSi phase and significantly lower the formation temperature of NiSiz, and
should be avoided if NiSiz suppression is the goal.[10]
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Q4: What is the role of a capping layer in NiSi formation?

A4: A capping layer, typically made of Titanium Nitride (TiN), is often deposited on top of the
nickel film before annealing. Its primary purpose is to prevent the oxidation of the nickel surface
during the thermal processing steps.[5] This ensures a clean interface for a uniform and
predictable reaction between nickel and silicon.

Q5: Are there alternative annealing methods to suppress NiSi2?

A5: Yes. Besides conventional RTP, methods like microwave annealing (MWA) are being
explored. A low-temperature pre-MWA step can be used to promote the formation of NiSi while
suppressing the transformation into NiSi2.[14][15] Additionally, using very short annealing times,
such as spike anneals, can increase the NiSi-to-NiSiz transition temperature significantly.[7]

Data Presentation

Table 1: Influence of Alloying Elements on NiSi and NiSi2 Formation

Effect on NiSi Effect on NiSiz Impact on

Alloying ) ] ]
Formation Formation Morphological Reference
Element .
Temperature Temperature Stability
) o Increases
Platinum (Pt) Minimal o Improves [12]
significantly
May slightly Retards
Tungsten (W) ) ) Improves [13]
increase formation
o ) o Retards
Titanium (Ti) Similar to W ] Improves [13]
formation
o Retards
Tantalum (Ta) Similar to W ] Improves [13]
formation
o Decreases Degrades NiSi
Cobalt (Co) Minimal o N [10]
significantly phase stability
Slightly Decreases Degrades NiSi
Iron (Fe) . . . [10]
increases drastically phase stability
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Table 2: Effect of Annealing Parameters on Nickel Silicide Phases (20-25 nm Ni film on Si(100))

NiSi to NiSi2
. ) . Effect on
Annealing Time Transition . Reference
Agglomeration
Temperature

More prone to
60 seconds ~700°C ] [7]
agglomeration

Agglomeration is
1 second >800°C [7]
suppressed

Experimental Protocols

Protocol 1: Two-Step RTA for Low-Resistivity NiSi Formation

o Substrate Cleaning: Begin with a standard RCA clean of the Si(100) substrate, followed by a
dilute HF dip to remove the native oxide immediately before loading into the deposition
chamber.

» Nickel Deposition: Sputter-deposit a thin film of nickel (e.g., 10-15 nm) onto the cleaned Si
substrate.

e Capping Layer (Optional but Recommended): In-situ deposit a TiN capping layer (e.g., 10
nm) on top of the Ni film to prevent oxidation.

o First RTA (RTA1): Perform a rapid thermal anneal in a nitrogen (N2) ambient at a temperature
between 300°C and 350°C for 30 seconds. This step forms Ni-rich silicide phases (e.g.,
Ni2Si).

o Selective Etching: After RTA1L, selectively remove the unreacted nickel (and the TiN cap, if
used) using a wet etchant such as a sulfuric acid and hydrogen peroxide mixture (SPM). The
underlying silicide is not affected by this etch.

e Second RTA (RTA2): Perform a second RTA in N2 ambient at a temperature between 450°C
and 600°C for 30 seconds. This step converts the Ni-rich silicide into the low-resistivity NiSi
phase.[6]
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Caption: Experimental workflow for forming low-resistivity NiSi.
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Caption: Key factors influencing the formation of NiSi-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Nickel Silicide Processing].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084514#suppressing-the-formation-of-high-
resistivity-nisi2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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